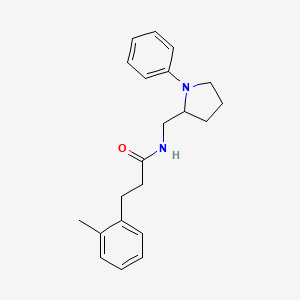
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "PPMP" and is a derivative of the opioid receptor antagonist, naltrexone. PPMP is a promising compound that has shown potential in treating various medical conditions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide involves the reaction of 2-phenylpyrrolidine with o-tolualdehyde followed by reductive amination with sodium triacetoxyborohydride and acetic anhydride. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product.
Starting Materials
2-phenylpyrrolidine, o-tolualdehyde, sodium triacetoxyborohydride, acetic anhydride, 3-bromopropionyl chloride
Reaction
Step 1: Reaction of 2-phenylpyrrolidine with o-tolualdehyde in the presence of a suitable solvent and acid catalyst to yield the corresponding imine intermediate., Step 2: Reductive amination of the imine intermediate with sodium triacetoxyborohydride and acetic anhydride to yield the secondary amine intermediate., Step 3: Reaction of the secondary amine intermediate with 3-bromopropionyl chloride in the presence of a suitable solvent and base catalyst to yield the final product, N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide.
Mecanismo De Acción
PPMP acts as a competitive antagonist to the delta opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in a reduction in the addictive effects of opioids.
Efectos Bioquímicos Y Fisiológicos
PPMP has been shown to have various biochemical and physiological effects. It has been found to reduce the proliferation of cancer cells and induce apoptosis. PPMP has also been found to improve motor function in animal models of Parkinson's disease. Additionally, PPMP has been shown to reduce the rewarding effects of opioids and prevent the development of opioid tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. PPMP is also relatively inexpensive compared to other compounds used in research. However, PPMP has limitations in terms of its solubility and stability in certain solvents. This can make it difficult to use in certain experiments.
Direcciones Futuras
PPMP has shown promising results in preclinical studies, but further research is needed to fully understand its potential applications in medicine. Some future directions for research include investigating PPMP's effects on other opioid receptors, exploring its potential as a treatment for other diseases, and developing more efficient synthesis methods for PPMP. Additionally, more research is needed to determine the optimal dosing and administration of PPMP for therapeutic use.
Aplicaciones Científicas De Investigación
PPMP has been extensively studied for its potential medical applications. It has been found to be effective in treating various diseases and disorders such as cancer, Parkinson's disease, and opioid addiction. PPMP acts as an antagonist to the delta opioid receptor, which is involved in pain regulation and addiction. By blocking the delta opioid receptor, PPMP can reduce the addictive effects of opioids.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-8-5-6-9-18(17)13-14-21(24)22-16-20-12-7-15-23(20)19-10-3-2-4-11-19/h2-6,8-11,20H,7,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRCEGJAHZJBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

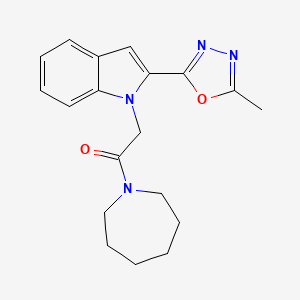
![3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2624357.png)
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2624359.png)
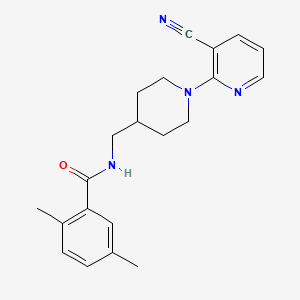
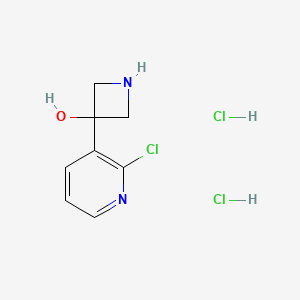
![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2624363.png)
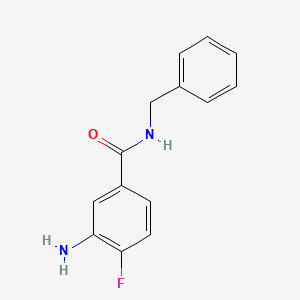
![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)
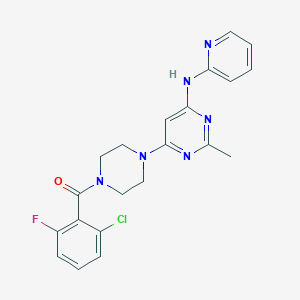
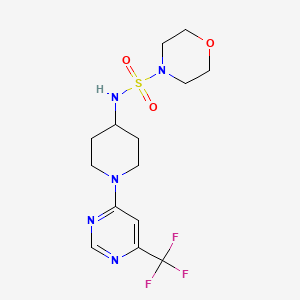
![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
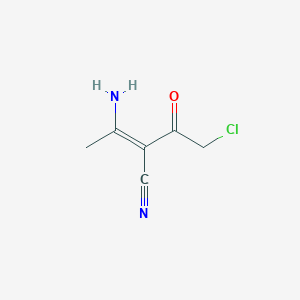
![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)